molecular formula C22H19N5O7 B12622483 2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12622483
M. Wt: 465.4 g/mol
InChI Key: ABXKHLXFUDCSFK-WBRFWCBQSA-N
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Description

2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the methoxy and nitro groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional carbonyl groups.

Scientific Research Applications

2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide: is compared with other spirocyclic compounds that have similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N5O7

Molecular Weight

465.4 g/mol

IUPAC Name

2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C22H19N5O7/c1-34-15-7-6-10(27(32)33)8-14(15)26-19(29)17-13(9-16(23)28)25-22(18(17)20(26)30)11-4-2-3-5-12(11)24-21(22)31/h2-8,13,17-18,25H,9H2,1H3,(H2,23,28)(H,24,31)/t13-,17+,18-,22-/m0/s1

InChI Key

ABXKHLXFUDCSFK-WBRFWCBQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@@H](N[C@]4([C@@H]3C2=O)C5=CC=CC=C5NC4=O)CC(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC(=O)N

Origin of Product

United States

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